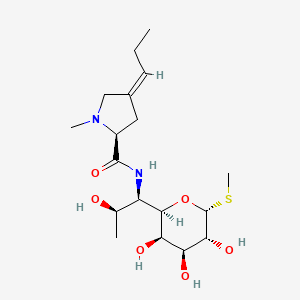
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers) is an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is often used in pharmaceutical research and quality control to ensure the purity and efficacy of Clindamycin formulations.
Preparation Methods
The preparation of Lincomycin Hydrochloride EP Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of Lincomycin as a starting material, which undergoes various chemical transformations to yield the desired impurity. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial production methods for this compound are typically carried out in controlled environments to ensure consistency and quality. These methods may involve large-scale synthesis using automated equipment and stringent quality control measures to monitor the production process .
Chemical Reactions Analysis
Lincomycin Hydrochloride EP Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents (e.g., methylene chloride, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Lincomycin Hydrochloride EP Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its biological activity and interactions with various biological molecules.
Medicine: Used in pharmaceutical research to study the stability, efficacy, and safety of Clindamycin formulations.
Industry: Employed in quality control processes to ensure the purity and consistency of pharmaceutical products
Mechanism of Action
The mechanism of action of Lincomycin Hydrochloride EP Impurity B involves its interaction with bacterial ribosomes, similar to Clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets and pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis.
Comparison with Similar Compounds
Lincomycin Hydrochloride EP Impurity B can be compared with other similar compounds, such as:
- Lincomycin EP Impurity A
- Lincomycin EP Impurity C
- Clindamycin EP Impurity A
These compounds share structural similarities but differ in their specific chemical structures and properties. Lincomycin Hydrochloride EP Impurity B is unique due to its specific diastereomeric mixture and its role as an impurity in Clindamycin .
Properties
Molecular Formula |
C18H32N2O6S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2S,4Z)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/b10-6-/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
InChI Key |
UCVQMGJWVIGCAG-AYYBCBNYSA-N |
Isomeric SMILES |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




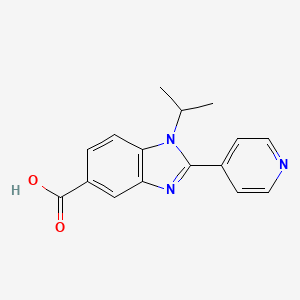
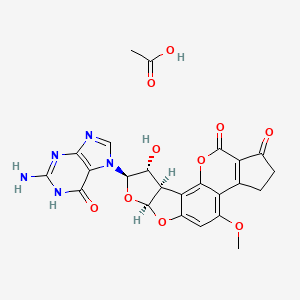
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)

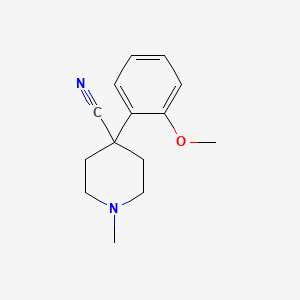
![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
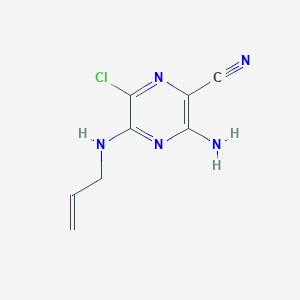

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
